

A Comprehensive Technical Guide to the Spectroscopic Data of 10-Bromodecanol

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Compound of Interest

Compound Name: 10-Bromodecanol

Cat. No.: B1266680

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This technical guide provides an in-depth analysis of the spectroscopic data for **10-Bromodecanol**, a primary alcohol and important intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a complete spectroscopic profile for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **10-Bromodecanol** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Table 1: ^1H NMR Spectroscopic Data for **10-Bromodecanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.63	triplet	2H	5.8	HO-CH ₂ -
3.39	triplet	2H	6.8	Br-CH ₂ -
1.85	multiplet	2H	Br-CH ₂ -CH ₂ -	
1.56	multiplet	2H	HO-CH ₂ -CH ₂ -	
1.42	multiplet	2H	Br-CH ₂ -CH ₂ -CH ₂ -	
1.38-1.27	multiplet	10H	-(CH ₂) ₅ -	

Solvent: CDCl₃, Frequency: 500 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data for **10-Bromodecanol**

Chemical Shift (δ) ppm	Assignment
62.9	HO-CH ₂ -
33.9	Br-CH ₂ -
32.7	Br-CH ₂ -CH ₂ -
32.6	HO-CH ₂ -CH ₂ -
29.3	-(CH ₂) ₅ -
29.2	-(CH ₂) ₅ -
28.6	-(CH ₂) ₅ -
28.0	-(CH ₂) ₅ -
25.6	-(CH ₂) ₅ -

Solvent: CDCl₃, Frequency: 125 MHz^[1]

Table 3: IR Spectroscopic Data for **10-Bromodecanol**

Frequency (ν_{max}) cm^{-1}	Assignment
2927	C-H stretch (alkane)
2856	C-H stretch (alkane)
1738	C=O stretch (impurity)
1593	C=C stretch (aromatic impurity)
1449	C-H bend (alkane)
1367	C-H bend (alkane)
1241	C-O stretch

Sample: Neat^[1]Table 4: Mass Spectrometry Data for **10-Bromodecanol**

Mass (m/z)	Ion	Method
237.0845 (measured)	$[\text{M}+\text{H}]^+$	ESI
237.0854 (calculated)	$[\text{M}+\text{H}]^+$	

^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for the best results.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **10-Bromodecanol** was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- **^1H NMR Spectroscopy:** The ^1H NMR spectrum was recorded on a 500 MHz spectrometer. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum was recorded on a 125 MHz spectrometer. A proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were necessary to achieve a satisfactory signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

2.2 Infrared (IR) Spectroscopy

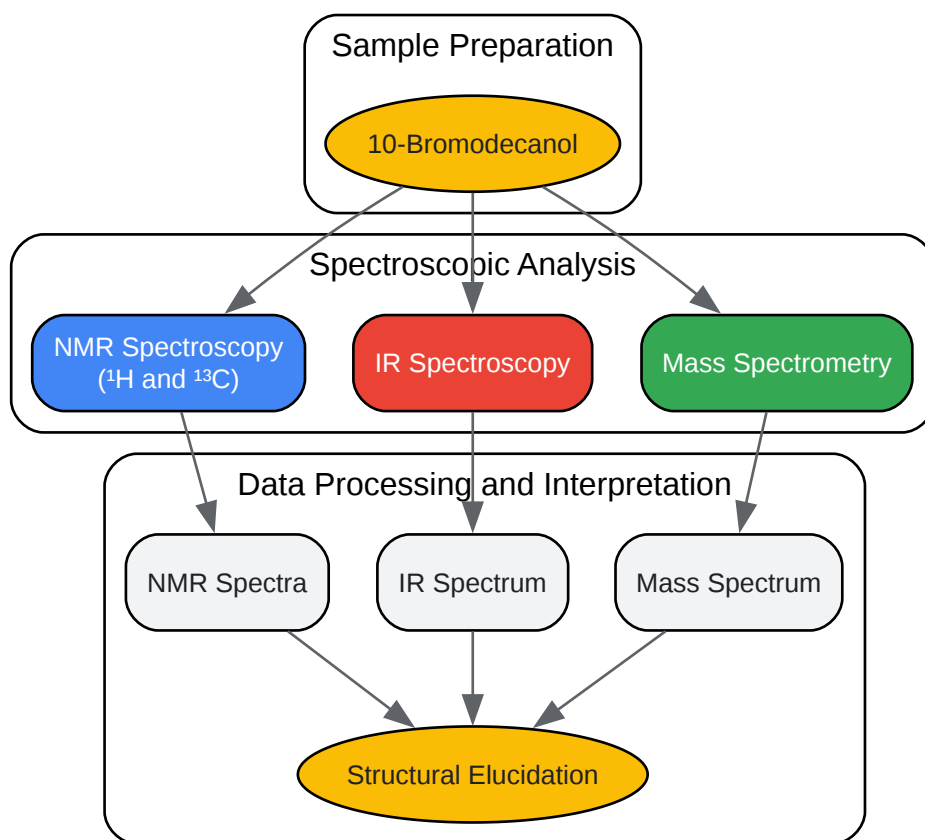
- **Sample Preparation:** A small drop of neat **10-Bromodecanol** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was typically collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum was recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

2.3 Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **10-Bromodecanol** was prepared in a suitable solvent, such as methanol or acetonitrile.
- **Data Acquisition:** High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample was introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The instrument was operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **10-Bromodecanol**.



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Caption: Workflow for the Spectroscopic Analysis of **10-Bromodecanol**.

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References

- 1. 10-Bromodecanol | 53463-68-6 [chemicalbook.com]
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